molecular formula C7H9LiO3 B2716764 Lithium;2-oxaspiro[3.3]heptane-6-carboxylate CAS No. 2375260-05-0

Lithium;2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No.: B2716764
CAS No.: 2375260-05-0
M. Wt: 148.09
InChI Key: ALEITJVDWOKFQW-UHFFFAOYSA-M
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Description

Lithium;2-oxaspiro[33]heptane-6-carboxylate is a chemical compound with the molecular formula C7H9LiO3 It is a lithium salt of 2-oxaspiro[33]heptane-6-carboxylic acid This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-oxaspiro[3.3]heptane-6-carboxylate typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the lithium salt is complete.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the spirocyclic ring system. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, where nucleophiles such as amines or alcohols replace the lithium ion.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the spirocyclic ring.

    Substitution: Substituted derivatives with new functional groups replacing the lithium ion.

Scientific Research Applications

Lithium;2-oxaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of spirocyclic compounds and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Lithium;2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing biochemical pathways. The spirocyclic structure allows the compound to fit into specific binding sites, enhancing its selectivity and potency. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with a nitrogen atom in the spirocyclic ring.

    6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: A derivative with an amino group, used in medicinal chemistry.

Comparison: Lithium;2-oxaspiro[3.3]heptane-6-carboxylate is unique due to the presence of the lithium ion, which imparts distinct reactivity and potential applications. Compared to its analogues, it may exhibit different biological activities and chemical properties, making it a valuable compound for diverse research areas.

Properties

IUPAC Name

lithium;2-oxaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.Li/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEITJVDWOKFQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(CC12COC2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375260-05-0
Record name lithium 2-oxaspiro[3.3]heptane-6-carboxylate
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